N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a dihydro-1,4-benzodioxine moiety and a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydro-1,4-benzodioxine Core: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions to form the dihydro-1,4-benzodioxine ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl ether or difluoromethyl sulfone.
Attachment of the Phenyl Ring: The phenyl ring with the difluoromethoxy substituent is then coupled to the dihydro-1,4-benzodioxine core through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The difluoromethoxy group is known to enhance binding affinity and metabolic stability, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide: Similar in structure but with a methoxy group instead of the dihydro-1,4-benzodioxine moiety.
2-(Difluoromethoxy)phenyl isothiocyanate: Contains the difluoromethoxy group but differs in the functional groups attached to the phenyl ring.
Uniqueness
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of the difluoromethoxy group and the dihydro-1,4-benzodioxine ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c17-16(18)23-12-4-2-1-3-11(12)19-15(20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZAVFXRUGAJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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